molecular formula C18H15N5 B4374828 2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE

2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE

Cat. No.: B4374828
M. Wt: 301.3 g/mol
InChI Key: FTMSZMYDZCTLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes a pyridine ring and a hexahydro-naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong bases and solvents such as methanol or ethanol under reflux .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.

    Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Noteworthy as a tyrosine kinase inhibitor.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities.

Uniqueness

2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and forming diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-2-pyridin-3-yl-6,7,8,8a-tetrahydro-1H-naphthalene-1,2,4-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c19-8-15-13-5-1-2-6-14(13)16(9-20)18(11-21,17(15)22)12-4-3-7-23-10-12/h3-5,7,10,14,16H,1-2,6,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMSZMYDZCTLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
Reactant of Route 2
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
Reactant of Route 3
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
Reactant of Route 4
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
Reactant of Route 5
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
Reactant of Route 6
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.